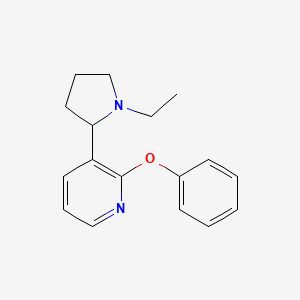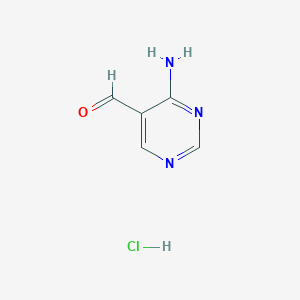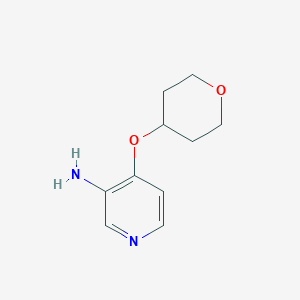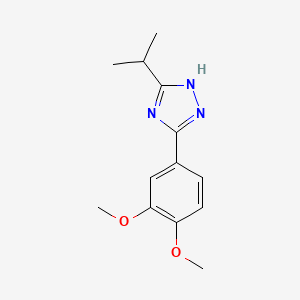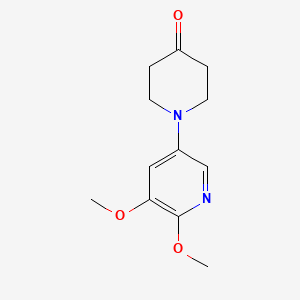
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is a heterocyclic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is a derivative of piperidine and pyridine, featuring methoxy groups at the 5 and 6 positions of the pyridine ring. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one typically involves the reaction of 5,6-dimethoxypyridine with piperidin-4-one under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a pharmacological agent
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is not well-documented. as a derivative of piperidine and pyridine, it may interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: Another piperidine derivative with similar structural features.
6-(piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one: A compound with a piperidine ring and similar pharmacological properties.
Uniqueness
1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is unique due to the presence of methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific applications in research .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(5,6-dimethoxypyridin-3-yl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-7-9(8-13-12(11)17-2)14-5-3-10(15)4-6-14/h7-8H,3-6H2,1-2H3 |
InChI Key |
GUPVSRNFVFLQBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)N2CCC(=O)CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


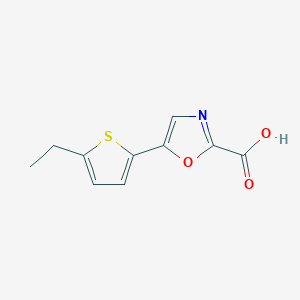
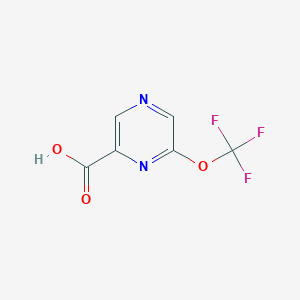

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
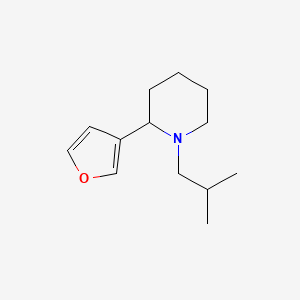
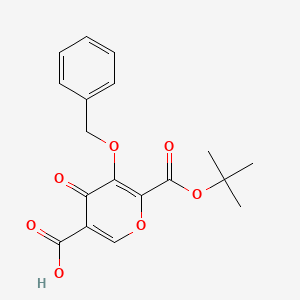
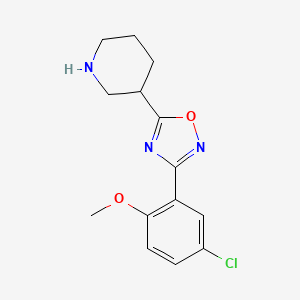
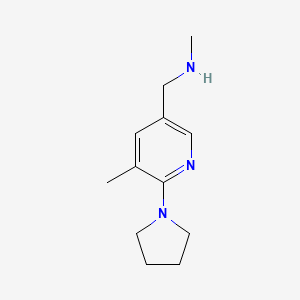

![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
